molecular formula C14H12Cl2N2O B1236529 1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime CAS No. 83227-23-0

1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime

Cat. No. B1236529
CAS RN: 83227-23-0
M. Wt: 295.2 g/mol
InChI Key: CKPCAYZTYMHQEX-JXAWBTAJSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Conformational Analysis

  • A study by (Bandoli et al., 1991) analyzed the conformational features of similar oxime cognition activators, including 1-(1,2,5,6-tetrahydro-3-pyridinyl)ethanone O-methyloxime, through X-ray diffraction. This research provides insights into the molecular structure and conformational energetics of related compounds.

Synthesis and Characterization

  • The synthesis of related chemical intermediates, such as 2-(4-carbosulfonylphenyl)-1-(6-methyl-3-pyridinyl)ethanone, a key intermediate of Etoricoxib, was described by (Pan Hai-ya, 2012). This showcases methods for creating and characterizing compounds with similar structural components.

Crystal Structure

  • Research by (Sundar et al., 2011) studied the crystal structure of a related compound, providing valuable information on molecular geometry and intermolecular interactions that could be relevant to 1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime.

Biocatalysis and Enantioselective Synthesis

  • The use of biocatalysis for enantioselective synthesis was demonstrated by (Yan-Li Miao et al., 2019) in the production of a chiral intermediate of an antifungal agent. This approach could be applied to the synthesis of chiral forms of the compound .

Antimycotic Activity

  • A study on related compounds by (Raga et al., 1992) investigated their synthesis and preliminary antimycotic data. Understanding the antimycotic properties of similar compounds may provide insights into potential applications of 1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime.

Enzymatic Process Development

  • The development of an enzymatic process for the synthesis of a chiral intermediate, as described by (Tengyun Wei et al., 2019), can be relevant for the efficient and cost-effective production of similar compounds.

Fungicidal Activity

  • The design and synthesis of novel triazole derivatives containing oxime ether, as studied by (Hui Bai et al., 2020), could be analogous to potential fungicidal applications of 1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime.

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

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properties

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-19-18-14(7-10-3-2-6-17-9-10)12-5-4-11(15)8-13(12)16/h2-6,8-9H,7H2,1H3/b18-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPCAYZTYMHQEX-JXAWBTAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CC1=CN=CC=C1)\C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232230
Record name Pyrifenox Z-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime

CAS RN

83227-23-0, 88283-41-4
Record name Pyrifenox Z-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083227230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrifenox [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088283414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrifenox Z-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)-, O-methyloxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.187
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIFENOX Z-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70GXJ617L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 13.3 g of 2',4'-dichloro-2-(3-pyridyl)-acetophenone in 40 ml of ethanol is treated with 10 g of sodium carbonate and 8.3 g of O-methylhydroxylamine hydrochloride; the mixture is subsequently heated at reflux temperature while stirring. After 4 hours, the mixture is poured onto ice and extracted with ethyl acetate. The organic phase is washed, dried over sodium sulfate and concentrated under reduced pressure to yield 2',4'-dichloro-2-(3-pyridyl)-acetophenone O-methyl oxime as the E,Z-isomer mixture in the form of a yellowish oil. Chromatographic separation on silica gel with n-hexane/ethyl acetate (4:1) as the eluant yields firstly the E-isomer (nD20 =1.5845) and then the Z-isomer (nD20 =1.5745).
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime
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1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime
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Reactant of Route 5
1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime
Reactant of Route 6
1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime

Citations

For This Compound
1
Citations
VF Stanis, AL Jones - Phytopathology, 1985 - apsnet.org
H6573 (bis (4-fluorophenyl) methyl (1H-1, 2, 4-triazol-1-yl methyl) silane), eta conazole, fenarimol, Ro 15-1297 (1-(2, 4-dichlorophenyl)-2-(3-pyridinyl)-ethanone O-methyloxime), and …
Number of citations: 119 www.apsnet.org

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